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Compound of Interest

Compound Name: AF 555 NHS ester

Cat. No.: B12368062

Introduction

This application note provides a detailed protocol for determining the degree of labeling (DOL),
also known as the dye-to-protein ratio, for proteins conjugated with Alexa Fluor™ 555 (AF 555)
NHS ester. Accurate determination of the DOL is critical for ensuring the quality and
consistency of fluorescently labeled protein conjugates, which are widely used in various
biological assays such as immunofluorescence, flow cytometry, and ELISA. The protocol relies
on UV-Visible spectrophotometry to measure the absorbance of the dye and the protein, from
which the DOL can be calculated.

Principle

The calculation of the dye-to-protein ratio is based on the Beer-Lambert law, which states that
the absorbance of a solution is directly proportional to the concentration of the absorbing
species and the path length of the light through the solution. By measuring the absorbance of
the labeled protein at two specific wavelengths, we can determine the concentrations of both
the dye and the protein, and subsequently, their molar ratio.

The absorbance of the AF 555 dye is measured at its maximum absorption wavelength (~555
nm), while the protein concentration is determined by measuring the absorbance at 280 nm.
However, the dye also absorbs light at 280 nm, so a correction factor is necessary to obtain the
true absorbance of the protein.
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Materials and Equipment

o AF 555 NHS ester-labeled protein

Unlabeled protein (for reference)

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

UV-Visible spectrophotometer

Quartz cuvettes

Experimental Protocol

A detailed workflow for determining the dye-to-protein ratio is outlined below.
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Figure 1. Experimental workflow for determining the dye-to-protein ratio.

4.1. Sample Preparation
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» Purify the labeled protein from any unconjugated dye. This is a critical step, as free dye will

lead to an overestimation of the DOL. Size exclusion chromatography is a commonly used

method for this purpose.

» Dissolve the purified, labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

e Measure the absorbance of the solution. If the absorbance at 555 nm is above the linear

range of the spectrophotometer, dilute the sample accordingly with the same buffer.

4.2. Spectrophotometric Measurement

o Set the spectrophotometer to read absorbance at 280 nm and 555 nm.

» Blank the spectrophotometer with the buffer used to dissolve the protein conjugate.

o Measure the absorbance of the labeled protein solution at both 280 nm (A280) and 555 nm

(A555). Record these values.

Data Analysis and Calculation

The following equations are used to calculate the dye-to-protein ratio.

5.1. Key Parameters

The following constants are required for the calculation:

Parameter Symbol

Value

Molar extinction coefficient of

edye 150,000 cm-1M-1

AF 555 at 555 nm

Correction Factor (A280 of AF
CF 0.08

555 / A555 of AF 555)

Molar extinction coefficient of ) Varies by protein (e.g., for IgG:
gprotein

the protein at 280 nm

~210,000 cm-1M-1)

Molecular weight of the protein ~ MWoprotein

Varies by protein (e.g., for IgG:
~150,000 g/mol)
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5.2. Calculation Steps

Calculate the molar concentration of the dye:

[Dye] (M) = A555 / (edye x path length)

Note: The standard cuvette path length is 1 cm.

e Calculate the corrected absorbance of the protein at 280 nm:
Corrected A280 = A280 - (A555 x CF)

o Calculate the molar concentration of the protein:
[Protein] (M) = Corrected A280 / (eprotein x path length)

e Calculate the Degree of Labeling (DOL):
DOL = [Dye] / [Protein]

5.3. Example Calculation

Let's assume the following measurements for an AF 555-labeled I1gG antibody:

A555 =0.75

e A280=1.50

e £lgG = 210,000 cm-1M-1

e Pathlength=1cm

e [Dye]: 0.75/ (150,000 cm-1M-1 x 1 cm) =5.0 x 10-6 M

e Corrected A280: 1.50 - (0.75 x 0.08) = 1.44

e [Protein]: 1.44 /(210,000 cm-1M-1 x 1 cm) = 6.86 x 10-6 M

« DOL: (5.0 x 10-6 M) / (6.86 x 10-6 M) = 0.73
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This indicates that, on average, there are 0.73 molecules of AF 555 dye per molecule of IgG.

Troubleshooting
Issue Possible Cause Solution
Re-purify the conjugate using
) Incomplete removal of free ] .
High DOL (> 10) q size exclusion
ye.
chromatography.
Centrifuge the sample and
Precipitation of the protein. measure the supernatant.
Optimize labeling conditions.
Optimize the dye-to-protein
Low DOL (< 1) Inefficient labeling reaction. ratio in the labeling reaction,
pH, or incubation time.
Inaccurate protein Verify the protein concentration
concentration. of the starting material.
Re-blank the
Negative Corrected A280 Incorrect blanking. spectrophotometer with the

correct buffer.

High dye concentration relative  Dilute the sample and re-

to protein. measure.

Conclusion

This protocol provides a reliable method for determining the dye-to-protein ratio of AF 555-
labeled proteins. Accurate DOL calculation is essential for ensuring the reproducibility and
quality of experimental results in a wide range of fluorescence-based applications.
Researchers should carefully follow the purification and measurement steps to obtain accurate
and consistent results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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